1-Bromo-3-chloro-5-ethylbenzene
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Overview
Description
1-Bromo-3-chloro-5-ethylbenzene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups at the 1, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 5-ethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the ethylation of benzene, followed by sequential bromination and chlorination under controlled conditions to ensure the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-ethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the ethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the bromine or chlorine atoms to hydrogen.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: 1-Bromo-3-chloro-5-benzoic acid.
Reduction: 1-Chloro-3-ethylbenzene or 1-Bromo-3-ethylbenzene.
Substitution: 1-Hydroxy-3-chloro-5-ethylbenzene or 1-Bromo-3-hydroxy-5-ethylbenzene.
Scientific Research Applications
1-Bromo-3-chloro-5-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-ethylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group can affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of an ethyl group.
1-Bromo-3-chloro-5-iodobenzene: Similar structure but with an iodine atom instead of an ethyl group.
Uniqueness: 1-Bromo-3-chloro-5-ethylbenzene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H8BrCl |
---|---|
Molecular Weight |
219.50 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-ethylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 |
InChI Key |
VTIUSOGJBYAGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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